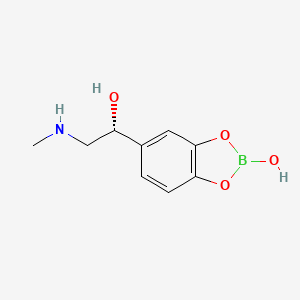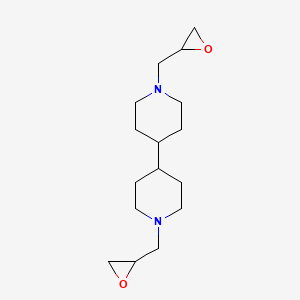
Equilenin
Overview
Description
Mechanism of Action
Target of Action
Equilenin, a naturally occurring steroidal estrogen , primarily targets the Steroid Delta-isomerase in organisms such as Pseudomonas putida and Comamonas testosteroni . This enzyme plays a crucial role in the biosynthesis of steroids.
Mode of Action
As an estrogenic steroid, this compound enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where it interacts with a protein receptor . This interaction subsequently increases the rate of synthesis of DNA, RNA, and some proteins .
Pharmacokinetics
A study on conjugated equine estrogens, which include this compound, in postmenopausal women has been conducted . The study found that the exposures (maximum concentration and area under the curve) of estrone and equilin in Chinese women were higher than those in North American women .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its estrogenic activity. By binding to estrogen receptors, this compound can modulate the transcription of target genes, leading to changes in protein synthesis and cellular function . This can have wide-ranging effects on various physiological processes, including reproductive function, bone health, cardiovascular health, and cognitive function.
Biochemical Analysis
Biochemical Properties
Equilenin interacts with various enzymes, proteins, and other biomolecules. The metabolic pathway leading to this compound biosynthesis in the pregnant mare is different from that of estrone and estradiol and it is apparently cholesterol-independent . The precise precursors and intermediates and the stereomechanism of equine placental aromatization have not been established .
Cellular Effects
It is known that this compound can be metabolized to the catechol 4-hydroxythis compound (4-OHEN) . The quinoids produced by 4-OHEN oxidation react with dC, dA, and dG to form unusual stable cyclic adducts, which have been found in human breast tumor tissue .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 4-OHEN, which then undergoes oxidation to produce quinoids. These quinoids react with dC, dA, and dG to form stable cyclic adducts .
Metabolic Pathways
This compound is involved in unique metabolic pathways that are different from those of estrone and estradiol . The enzymes and cofactors that this compound interacts with are not well-established .
Preparation Methods
The total synthesis of equilenin was first reported by Bachmann and Wilds in 1940 . The synthesis starts from Butenand’s ketone, a 7-methoxy structural analog of 1,2,3,4-tetrahydrophenanthren-1-one, which can be readily prepared from Cleve’s acid . The synthetic route involves several well-established transformations, including the Claisen condensation, the Reformatsky reaction, the Arndt–Eistert reaction, and the Dieckmann condensation . The overall yield of the synthesis was 2.7% based on a twenty-step process starting from Cleve’s acid .
Chemical Reactions Analysis
Equilenin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: This compound can be oxidized to form this compound-3,4-quinone.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group at position 3.
The major products formed from these reactions include this compound-3,4-quinone and dihydrothis compound .
Scientific Research Applications
Equilenin has several scientific research applications across various fields:
Comparison with Similar Compounds
Equilenin is similar to other steroidal estrogens such as estrone and equilin . it is unique in its structure, having two double bonds at positions 6 and 8 . This structural difference influences its reactivity and estrogenic activity . Similar compounds include:
Estrone: A naturally occurring estrogen with a single double bond in the B ring.
Equilin: Another equine estrogen with a monohydrogenated B ring.
This compound’s unique structure and reactivity make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRGHUMCVRDZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859438 | |
| Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-09-9, 902274-40-2 | |
| Record name | Isoequilenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


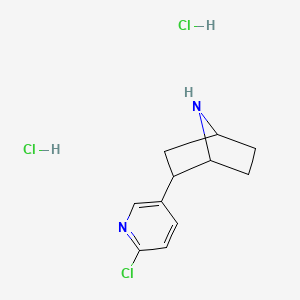
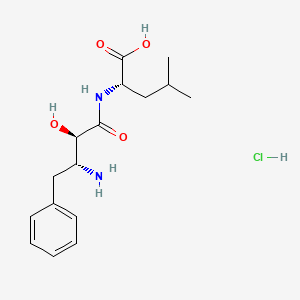
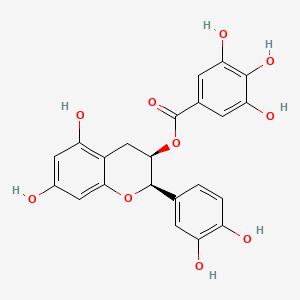
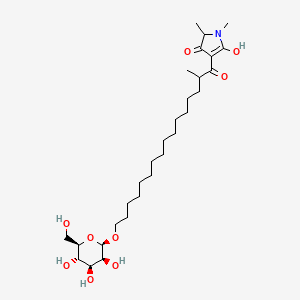

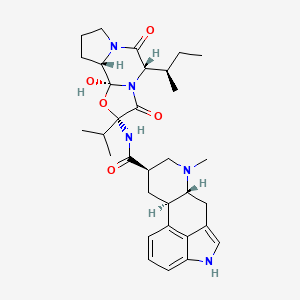
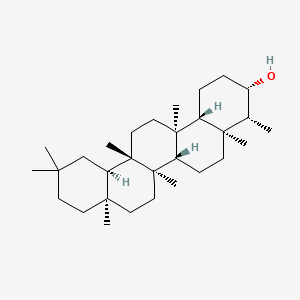
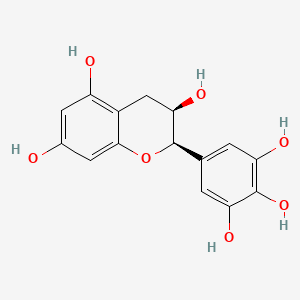
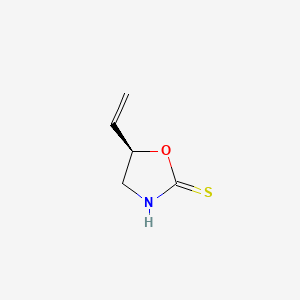
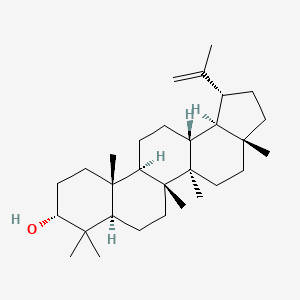
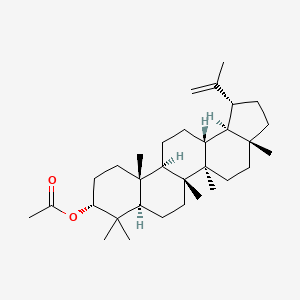
![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)
